molecular formula C19H19N3O B13860673 2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol

2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol

Cat. No.: B13860673
M. Wt: 305.4 g/mol
InChI Key: SBUFZXRNKJQHLD-CQSZACIVSA-N
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Description

2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol is a complex organic compound that features an imidazole ring, a phenyl group, and a phenol group. The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, which is known for its broad range of chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by further functionalization .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions that influence the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole-containing molecules such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

Uniqueness

What sets 2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol , also referred to by its synonyms like CHEMBL4077914, is a phenylimidazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4OC_{19}H_{22}N_4O with a molecular weight of approximately 335.4 g/mol. The structure features an imidazole ring, which is known for its diverse biological properties, and a phenolic group that can influence the compound's reactivity and interactions with biological targets.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of imidazole, including this compound, exhibit significant antimicrobial activity. Research indicates that its metal complexes show enhanced efficacy against various bacterial strains compared to the uncomplexed ligand. For instance, when tested against Gram-positive and Gram-negative bacteria, the metal complexes derived from this compound displayed stronger inhibition zones than the ligand alone .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through both experimental assays and molecular docking studies. The compound demonstrated a notable ability to scavenge free radicals, with experimental results indicating it outperforms some of its metal complexes in antioxidant capacity . This activity is crucial for mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has been implicated in modulating inflammatory responses. It enhances the synthesis of pro-inflammatory mediators such as IL6 and IL8 in macrophages, which are critical in immune response regulation . Furthermore, it produces nitric oxide (NO), a signaling molecule involved in various physiological processes including inflammation and immune defense .

The biological activities of this compound can be attributed to several mechanisms:

  • Nitric Oxide Production : The compound induces the production of NO, which plays a role in tumoricidal and bactericidal actions within macrophages .
  • Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in inflammatory pathways, thereby modulating the inflammatory response.
  • Metal Complexation : The formation of metal complexes enhances its biological activity by improving solubility and bioavailability .

Study 1: Antimicrobial Efficacy

In a comparative study involving various imidazole derivatives, this compound was tested against several bacterial strains including E. coli and S. aureus. The results showed that the compound exhibited significant antibacterial properties, particularly when complexed with transition metals such as Cu(II) and Zn(II) .

Study 2: Antioxidant Activity Assessment

An experimental assessment using DPPH radical scavenging assays revealed that this compound effectively reduced oxidative stress markers in vitro. The antioxidant activity was further supported by molecular docking studies indicating favorable interactions with key enzymes involved in oxidative stress regulation .

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol

InChI

InChI=1S/C19H19N3O/c1-14(11-16-12-20-13-21-16)22-19(15-7-3-2-4-8-15)17-9-5-6-10-18(17)23/h2-10,12-14,23H,11H2,1H3,(H,20,21)/t14-/m1/s1

InChI Key

SBUFZXRNKJQHLD-CQSZACIVSA-N

Isomeric SMILES

C[C@H](CC1=CN=CN1)N=C(C2=CC=CC=C2)C3=CC=CC=C3O

Canonical SMILES

CC(CC1=CN=CN1)N=C(C2=CC=CC=C2)C3=CC=CC=C3O

Origin of Product

United States

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